

Application Notes and Protocols: RNA Sequencing Analysis of Gastric Cells Treated with Tegoprazan

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Compound of Interest

Compound Name: Tegoprazan

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These application notes provide a comprehensive overview and detailed protocols for conducting RNA sequencing (RNA-seq) analysis on gastric cells treated with **Tegoprazan**, a potassium-competitive acid blocker. The information presented herein is based on published research abstracts and established molecular biology methodologies.

Introduction

Tegoprazan, a novel potassium-competitive acid blocker (P-CAB), has demonstrated anti-cancer effects in gastric cancer cell lines.^{[1][2]} Studies have shown that **Tegoprazan** inhibits proliferation, induces apoptosis, and causes cell cycle arrest at the G1/S phase in AGS and MKN74 gastric cancer cells.^{[1][2]} Furthermore, it has been observed to inhibit cell migration, invasion, and the epithelial-mesenchymal transition (EMT).^{[1][2]} RNA sequencing analysis has indicated that these effects are mediated, at least in part, through the modulation of the PI3K/AKT/GSK3 β signaling pathway, with cMYC identified as a key upstream regulator.^{[1][2]}

This document outlines the necessary protocols to replicate and expand upon these findings, from cell culture and **Tegoprazan** treatment to RNA sequencing and bioinformatic analysis.

Data Presentation

Table 1: Summary of Tegoprazan's Effects on Gastric Cancer Cells

Biological Effect	Cell Lines	Key Findings	Reference
Inhibition of Proliferation	AGS, MKN74	Dose-dependent inhibition of cell growth.	[1][2]
Induction of Apoptosis	AGS, MKN74	Increased programmed cell death.	[1][2]
Cell Cycle Arrest	AGS	Blockade of G1/S phase transition.	[1]
Inhibition of Migration & Invasion	AGS, MKN74	Reduced cell motility and invasive potential.	[1][2]
Inhibition of EMT	AGS, MKN74	Modulation of epithelial-mesenchymal transition markers.	[1][2]
Signaling Pathway Modulation	AGS	Involvement of the PI3K/AKT/GSK3β pathway.	[1]

Table 2: Hypothetical Quantitative RNA-seq Data of Key Genes in the PI3K/AKT/GSK3β Pathway Following Tegoprazan Treatment

Gene	Log2 Fold Change	p-value	Regulation
PIK3CA	-0.58	0.045	Down
AKT1	-0.72	0.031	Down
GSK3B	-0.65	0.039	Down
MYC	-1.2	0.001	Down
CCND1	-1.5	< 0.001	Down
CDKN1A	1.8	< 0.001	Up
BCL2	-0.9	0.015	Down
BAX	1.1	0.008	Up

Note: This table presents hypothetical data for illustrative purposes, reflecting the expected outcomes based on published findings.

Experimental Protocols

Cell Culture and Tegoprazan Treatment

This protocol describes the culture of human gastric cancer cell lines and their treatment with **Tegoprazan**.

Materials:

- Human gastric cancer cell lines (e.g., AGS, MKN74)
- Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Tegoprazan**
- Dimethyl sulfoxide (DMSO)

- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Cell culture flasks and plates
- Incubator (37°C, 5% CO₂)

Protocol:

- Cell Culture:
 1. Culture AGS and MKN74 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 2. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
 3. Passage the cells upon reaching 80-90% confluency.
- **Tegoprazan** Preparation:
 1. Prepare a stock solution of **Tegoprazan** in DMSO.
 2. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Note: A dose-response study (e.g., using MTT assay) is recommended to determine the optimal concentration for RNA-seq experiments.
- Treatment:
 1. Seed the cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.
 2. Allow the cells to adhere overnight.
 3. Replace the medium with fresh medium containing either **Tegoprazan** at the desired concentration or an equivalent volume of DMSO for the vehicle control.

4. Incubate the cells for the desired treatment duration. Note: A time-course experiment is recommended to select the optimal time point for RNA extraction.

RNA Extraction, Library Preparation, and Sequencing

This protocol outlines the steps for isolating total RNA, preparing sequencing libraries, and performing high-throughput sequencing.

Materials:

- RNeasy Plus Mini Kit (Qiagen) or similar
- TruSeq RNA Sample Prep Kit v2 (Illumina) or NEBNext® Ultra™ RNA Library Prep Kit (New England Biolabs)
- Ethanol (70%)
- Nuclease-free water
- Qubit RNA Assay Kit
- Bioanalyzer RNA 6000 Nano Kit
- Illumina sequencing platform (e.g., HiSeq 2500, NextSeq 500)

Protocol:

- RNA Extraction:
 1. After treatment, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit.
 2. Homogenize the lysate and proceed with RNA extraction following the manufacturer's protocol.
 3. Elute the purified RNA in nuclease-free water.
- RNA Quality Control:

1. Quantify the RNA concentration using a Qubit fluorometer.
 2. Assess the RNA integrity (RIN value) using an Agilent Bioanalyzer. A RIN value ≥ 7 is recommended for library preparation.
- Library Preparation:
 1. Prepare RNA-seq libraries from the high-quality RNA samples using a commercial kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
 - Sequencing:
 1. Perform sequencing of the prepared libraries on an Illumina platform. The choice of sequencing depth and read length will depend on the specific research question.

Bioinformatics Analysis

This protocol provides a general workflow for the analysis of RNA-seq data.

Software/Tools:

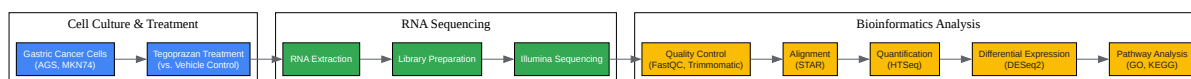
- FastQC
- Trimmomatic
- STAR (Spliced Transcripts Alignment to a Reference)
- HTSeq or featureCounts
- DESeq2 or edgeR
- Gene Ontology (GO) and KEGG pathway analysis tools (e.g., DAVID, Enrichr)

Protocol:

- Quality Control: Assess the quality of the raw sequencing reads using FastQC.
- Read Trimming: Remove adapter sequences and low-quality reads using Trimmomatic.

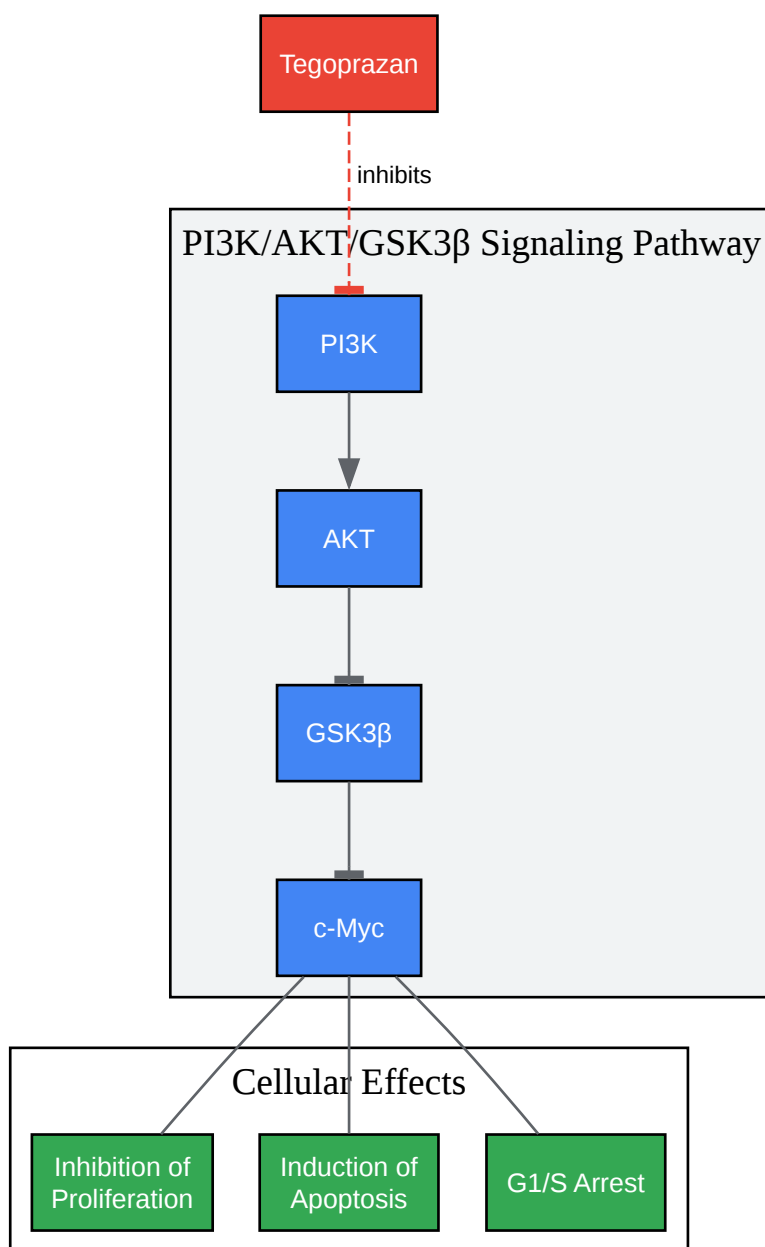
- Alignment: Align the trimmed reads to the human reference genome (e.g., hg38) using STAR.
- Gene Expression Quantification: Count the number of reads mapping to each gene using HTSeq or featureCounts.
- Differential Gene Expression Analysis: Identify differentially expressed genes between **Tegoprazan**-treated and control samples using DESeq2 or edgeR.
- Functional Enrichment Analysis: Perform GO and KEGG pathway analysis on the differentially expressed genes to identify enriched biological processes and pathways.

Visualizations



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Caption: Experimental workflow for RNA sequencing analysis.



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Caption: **Tegoprazan's** effect on the PI3K/AKT/GSK3 β pathway.

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